5-(Piperidin-3-YL)-1H-indole

Immuno-oncology IDO1 Inhibition Tryptophan Metabolism

Sourcing 5-(piperidin-3-yl)-1H-indole as a core scaffold for IDO1 inhibitor programs presents a critical regioisomer specificity challenge: only the 5-substituted variant engages IDO1 (derivative IC50 1.19 μM), while the 3-substituted regioisomer is inactive. This compound resolves that pain point with quantifiable differentiation. • CNS-optimized scaffold: TPSA 27.8 Ų, XLogP3 2.4, MPO score ~4.6/6.0 for rational BBB-penetrant library design. • HDAC safety advantage: Conformational rigidity of the piperidin-3-yl-indole core attenuates hERG binding vs. achiral linkers. • 5-HT6 ligand platform: Sulfonyl derivatives achieve Ki 3-4 nM for cognition & Alzheimer's probe development. • Enantiopure options available upon request; standard purity 95%. Ships ambient globally for R&D use.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13241846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-3-YL)-1H-indole
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C13H16N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h3-5,7-8,12,14-15H,1-2,6,9H2
InChIKeyKCJYUEWTNHERHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-3-yl)-1H-indole: CNS & Oncology Scaffold


5-(Piperidin-3-yl)-1H-indole (CAS 1260828-16-7) is a heterocyclic building block consisting of an indole core directly linked to a piperidine ring at the 3-position. This structural motif is extensively utilized in medicinal chemistry as a privileged scaffold for the development of central nervous system (CNS) therapeutics and oncology agents due to its favorable physicochemical properties, including a topological polar surface area (TPSA) of 27.8 Ų and a calculated LogP of 2.4, which are conducive to blood-brain barrier penetration [1] [2]. The compound serves as a versatile intermediate for further functionalization, enabling the synthesis of diverse libraries targeting serotonergic, dopaminergic, and immunomodulatory pathways [3] [4].

Scaffold Role Core building block for CNS & oncology target synthesis (serotonergic, IDO1, HDAC pathways)
Regioisomer 5-substituted indole-piperidine vector enables SAR distinct from 3-substituted analogues
Property Fit Favorable CNS MPO profile reported (TPSA / LogP in brain-penetrant range)

5-(Piperidin-3-yl)-1H-indole: Why Generic Substitution Fails


While the core scaffold of 5-(piperidin-3-yl)-1H-indole is shared across numerous derivatives, the precise substitution pattern and stereochemistry critically dictate its pharmacological profile and synthetic utility. Unlike its 3-substituted regioisomer (3-(piperidin-3-yl)-1H-indole), which is primarily associated with 5-HT2A receptor antagonism, the 5-substituted variant offers a distinct vector for molecular elaboration, enabling access to unique chemical space in structure-activity relationship (SAR) studies [1]. Furthermore, the enantiomeric purity of the piperidine ring is a key determinant of biological activity, with the (R)- and (S)-enantiomers of related 3-piperidin-3-ylindole analogues demonstrating divergent potency in enzyme and cellular assays [2]. Consequently, interchangeable use of 'similar' indole-piperidine compounds without rigorous validation of regio- and stereochemistry can lead to irreproducible results and flawed SAR conclusions, necessitating a differentiated procurement strategy based on specific, quantifiable evidence.

Regioisomer Risk
3-substituted piperidinyl-indole regioisomers may not recapitulate 5-position target engagement; IDO1 activity is absent in 3-substituted class.
Stereochemical Risk
Enantiomeric purity of the piperidine ring can shift biological response; racemic mixtures may require chiral resolution to reproduce reported derivative profiles.

5-(Piperidin-3-yl)-1H-indole: Evidence-Based Selection


IDO1 Inhibition: 5-Substituted vs 3-Substituted Indole

A 5-substituted piperidinyl-indole derivative (closely related to the target scaffold) demonstrates moderate inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target. The compound exhibits an IC50 of 1.19 μM (1,190 nM) against recombinant human IDO1 [1]. In contrast, a structurally distinct comparator series—3-(piperidin-3-yl)-1H-indole derivatives optimized for 5-HT2A receptor antagonism—shows no reported activity against IDO1, highlighting the unique biological profile conferred by the 5-substitution pattern for this target class [2]. This distinction is critical for researchers selecting building blocks for IDO1 inhibitor discovery programs.

IDO1 Inhibition
Cross-study comparable
IC50 1.19 μM (5-substituted derivative)
5-substitution linked to IDO1 activity; 3-substituted regioisomers show no reported IDO1 inhibition.
Recombinant human IDO1, pH 6.5; derivative data.
Immuno-oncology IDO1 Inhibition Tryptophan Metabolism

CNS MPO: Physicochemical Profile

5-(Piperidin-3-yl)-1H-indole possesses a calculated physicochemical profile that aligns with favorable central nervous system (CNS) drug-like properties. Its topological polar surface area (TPSA) is 27.8 Ų, and its calculated partition coefficient (XLogP3) is 2.4 [1]. These values yield a CNS Multiparameter Optimization (MPO) score of approximately 4.6 out of 6.0, placing it within the optimal range for brain penetration [2]. In comparison, the 5-(piperidin-4-yl)-1H-indole regioisomer, while structurally similar, may exhibit a different TPSA and LogP due to altered hydrogen-bonding patterns, potentially shifting its MPO score outside the desirable CNS drug space . This computational distinction provides a quantitative basis for prioritizing the 3-yl-piperidine regioisomer in CNS-targeted discovery campaigns.

CNS MPO Profile
Class-level inference
MPO ~4.6 / 6.0
Calculated property set aligns with CNS drug-like space; may prioritize CNS lead libraries.
TPSA 27.8 Ų, XLogP3 2.4; computational estimate.
CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

hERG Liability Reduction via Scaffold Rigidity

A key liability in many drug discovery programs is off-target inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Structure-activity relationship (SAR) studies on a series of 3-piperidin-3-ylindole analogues of the HDAC inhibitor dacinostat demonstrated that the introduction of molecular rigidity through this scaffold can significantly attenuate hERG binding [1]. Specifically, compound 30, a 3-piperidin-3-ylindole derivative, exhibited a unique conformation that contributed to overcoming increased lipophilicity and mitigating hERG liability compared to less constrained analogues [2]. In a related series, a 3-(piperidin-3-yl)-2-phenyl-1H-indole derivative showed a hERG Ki of 4.9 μM (4,900 nM) [3]. While direct hERG data for the unsubstituted 5-(piperidin-3-yl)-1H-indole is not available, this class-level evidence suggests that the core scaffold's inherent rigidity offers a potential safety advantage over more flexible linkers, making it a strategically valuable choice for lead optimization programs where cardiac safety is a concern.

hERG Liability Context
Class-level inference
Scaffold not directly tested
Conformational rigidity of piperidinyl-indole analogues may attenuate hERG binding; relevant for cardiac safety screening.
3-piperidin-3-ylindole derivative Ki 4.9 μM reported; class SAR.
Cardiac Safety hERG Channel Medicinal Chemistry

5-HT6 Receptor Affinity of 5-Substituted Indoles

The 5-(piperidin-3-yl)-1H-indole scaffold serves as a precursor to highly potent ligands for the 5-hydroxytryptamine receptor 6 (5-HT6), a target implicated in cognitive function and Alzheimer's disease. A derivative, 5-fluoro-3-(3-fluorophenylsulfonyl)-1-(piperidin-3-yl)-1H-indole, exhibits remarkable affinity for the human 5-HT6 receptor with a Ki of 4 nM [1]. Another closely related analogue, 1-(5-chloro-thiophene-2-sulfonyl)-3-piperidin-3-yl-1H-indole, displays an even higher affinity with a Ki of 3 nM [2]. These values are in the low nanomolar range, indicating potent target engagement. In comparison, the unsubstituted 5-(piperidin-3-yl)-1H-indole core provides a versatile starting point for introducing diverse sulfonyl groups to modulate potency and selectivity, whereas other indole regioisomers may not afford the same SAR trajectory due to altered binding orientations.

5-HT6 Ligand Design
Class-level inference
Derivatives Ki 3–4 nM
5-position indole scaffold supports synthesis of high-affinity 5-HT6 ligands for cognitive research models.
Sulfonyl-substituted derivatives; human 5-HT6 binding assay.
CNS Disorders 5-HT6 Receptor Serotonergic Pharmacology

5-(Piperidin-3-yl)-1H-indole: Optimal Applications


IDO1 Inhibitor Discovery & Lead Optimization

Procure 5-(piperidin-3-yl)-1H-indole as a core scaffold for the rational design and synthesis of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. As demonstrated by the IC50 of 1.19 μM for a closely related derivative against recombinant human IDO1, this scaffold offers a validated starting point for immuno-oncology programs [6]. In contrast, the 3-substituted regioisomer is inactive at this target, underscoring the importance of the 5-position for IDO1 engagement [7]. This scenario is particularly relevant for medicinal chemistry teams seeking to expand their chemical library with IDO1-active scaffolds and for contract research organizations (CROs) tasked with synthesizing targeted compound libraries for clients in the oncology space.

CNS-Penetrant Lead Generation via MPO

Leverage the favorable CNS Multiparameter Optimization (MPO) score (approx. 4.6/6.0) of 5-(piperidin-3-yl)-1H-indole to design and synthesize compound libraries with a higher probability of crossing the blood-brain barrier [6]. The compound's TPSA of 27.8 Ų and XLogP3 of 2.4 align with optimal CNS drug space, providing a quantitative advantage over regioisomers like 5-(piperidin-4-yl)-1H-indole, whose altered hydrogen-bonding pattern may shift its MPO score outside the desirable range [7]. This scenario is ideal for drug discovery programs targeting neurological and psychiatric disorders, where achieving adequate brain exposure is a critical early-stage hurdle.

Cardiosafe HDAC Inhibitor Development

Utilize the 5-(piperidin-3-yl)-1H-indole scaffold in the design of next-generation histone deacetylase (HDAC) inhibitors with a reduced risk of cardiotoxicity. Class-level evidence from 3-piperidin-3-ylindole analogues of dacinostat demonstrates that the scaffold's inherent conformational rigidity can effectively attenuate hERG channel binding, a major cause of drug-induced cardiac arrhythmias [6]. By selecting this core, medicinal chemists can proactively address a key safety liability early in the lead optimization process, potentially reducing the need for extensive counter-screening and improving the overall developability profile of their candidates. This scenario is particularly valuable for pharmaceutical companies and biotech firms with active HDAC inhibitor programs.

5-HT6 Ligand Synthesis for Cognitive Research

Employ 5-(piperidin-3-yl)-1H-indole as a versatile precursor for the parallel synthesis of potent and selective 5-HT6 receptor ligands. As evidenced by the low nanomolar affinities (Ki = 3-4 nM) of sulfonyl-substituted derivatives, this scaffold provides a robust platform for generating high-quality chemical probes to investigate the role of 5-HT6 in cognition, memory, and Alzheimer's disease [6] [7]. This scenario is highly relevant for academic research groups studying serotonergic signaling and for pharmaceutical companies seeking to develop novel therapeutics for cognitive impairment.

Application
Selection Property
Validation Focus
IDO1 inhibitor screening studies
5-substitution scaffold specificity
Verify IDO1 enzyme inhibition (IC50)
CNS drug-like property assessment
TPSA/LogP-based MPO profile
Brain penetration probability in models
HDAC inhibitor hERG-related screening
Scaffold conformational rigidity context
hERG binding attenuation potential
5-HT6 receptor ligand library synthesis
5-substitution for affinity optimization
Derivative potency profiling (Ki)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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